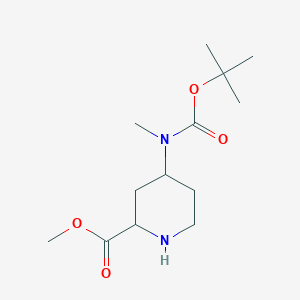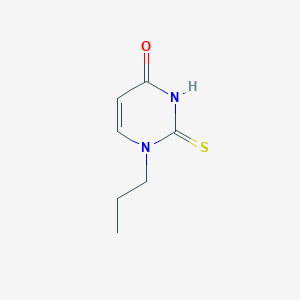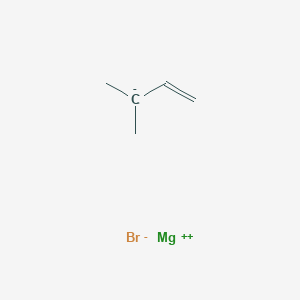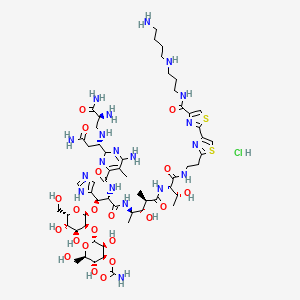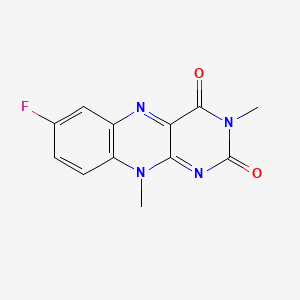![molecular formula C19H18O4 B13412974 Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is a chemical compound with the molecular formula C19H18O4. It is a derivative of dibenzo[b,e]oxepin, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves the esterification of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to yield the parent acid and isopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid.
Reduction: Formation of 2-(11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate.
Substitution: Formation of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid and isopropanol.
科学研究应用
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory responses and pain perception.
相似化合物的比较
Similar Compounds
2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: The parent acid of the ester.
Olopatadine: A related compound with similar structural features and used as an antihistamine.
Isoxepac: Another related compound with anti-inflammatory properties
Uniqueness
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to its parent acid. This can affect its absorption, distribution, metabolism, and excretion in biological systems, making it a compound of interest for further research and development.
属性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
propan-2-yl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate |
InChI |
InChI=1S/C19H18O4/c1-12(2)23-18(20)10-13-7-8-17-16(9-13)19(21)15-6-4-3-5-14(15)11-22-17/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
FSEZHVHHAAENBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
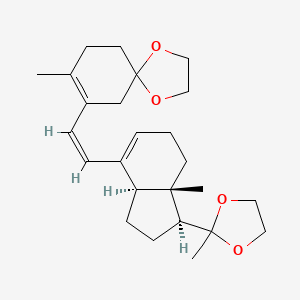
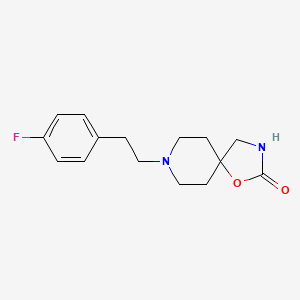
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
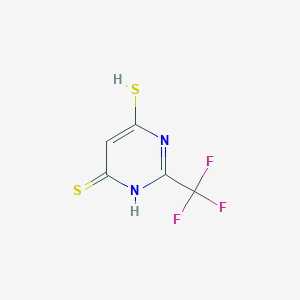
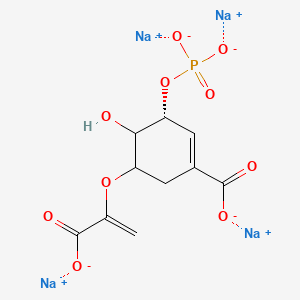
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
